molecular formula C14H15NO2S B2833176 [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-55-0

[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2833176
CAS No.: 675856-55-0
M. Wt: 261.34
InChI Key: QBWJUZWIXSEGQY-UHFFFAOYSA-N
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Description

[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethyl-phenyl group and a methyl-thiazolyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound.

Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is particularly useful for synthesizing thiophene derivatives, which can be further functionalized to produce thiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid displays activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

A recent study evaluated the compound's efficacy against multidrug-resistant pathogens, reporting minimal inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, which warrants further exploration for its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest. For example, one study reported that compounds with similar thiazole structures exhibited significant growth inhibition in cancer cells at concentrations above 10 µM .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated significant activity against MRSA strains. The study reported MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a novel antibacterial agent .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MCF7 cells at concentrations exceeding 10 µM. The results suggest that this compound could be developed further for therapeutic applications targeting specific cancer types .

Summary of Research Findings

ApplicationFindingsSource
AntimicrobialEffective against MRSA and vancomycin-resistant strains; MICs comparable to antibiotics
AnticancerInduces apoptosis in MCF7 and A549 cell lines; significant growth inhibition observed

Mechanism of Action

The mechanism of action of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . The compound’s interaction with other molecular pathways, such as oxidative stress and inflammation, is also under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-phenyl group and a methyl-thiazolyl group makes it a versatile compound for various applications, distinguishing it from other thiazole derivatives.

Biological Activity

[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dimethyl-phenyl group and an acetic acid moiety, which contributes to its unique chemical properties. Thiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Minimum Inhibitory Concentration (MIC) Values:

CompoundTarget PathogenMIC (µg/mL)
3hS. aureus2
3jE. faecium2
8fCandida auris< Fluconazole

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influence cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) .

Cytotoxicity Data:

CompoundCell LineIC50 (µM)
9A5491.61
10Caco-21.98

The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic effects, indicating a potential pathway for developing effective anticancer agents.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling, which may contribute to their therapeutic effects in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : In a study examining various thiazole derivatives, it was reported that compounds with structural similarities to this compound exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, highlighting the compound's potential as a lead for new antifungal agents .
  • Cytotoxicity Assessment : Another investigation focused on the synthesis and evaluation of thiazole derivatives for anticancer activity revealed that specific modifications could significantly enhance cytotoxicity against multiple cancer cell lines, suggesting avenues for further research into this compound's therapeutic potential .

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)11(6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWJUZWIXSEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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